Nateglinide - 105816-06-6

Nateglinide

Catalog Number: EVT-1174380
CAS Number: 105816-06-6
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nateglinide is a D-phenylalanine derivative [, , ] classified as a meglitinide analogue, a class of non-sulfonylurea insulin secretagogues [, , , , , ]. Unlike sulfonylureas, Nateglinide lacks both sulfonylurea and benzamido moieties in its structure []. It plays a crucial role in scientific research as a tool to investigate insulin secretion pathways, particularly those involved in the early phase of insulin release. Nateglinide is known for its rapid onset and short duration of action [, , , , ].

Future Directions
  • Development of novel formulations: Continued research is needed to create improved formulations of Nateglinide, focusing on sustained-release systems to enhance patient compliance and provide more convenient dosing regimens. [, , ]
  • Elucidating the mechanism of GLP-1 release: Further investigation is required to understand the precise mechanism by which Nateglinide stimulates GLP-1 release from intestinal L cells. Identifying the novel target involved in this process, such as transient receptor potential channels, could open new avenues for diabetes treatment. []
  • Personalized medicine: Exploring the impact of genetic polymorphisms on the pharmacokinetics of Nateglinide, particularly concerning the SLCO1B1 gene, will be critical for tailoring treatment strategies to individual patients. []
  • Investigating the long-term benefits: Conducting long-term clinical trials to evaluate the long-term efficacy and safety of Nateglinide, especially its potential cardioprotective effects, will provide valuable insights for its use in managing type 2 diabetes. []
Source and Classification

Nateglinide is derived from the amino acid D-phenylalanine and is classified as a non-sulfonylurea hypoglycemic agent. It acts by stimulating insulin release from pancreatic beta cells in response to meals, thereby helping to control blood glucose levels. The compound is typically administered in conjunction with diet and exercise to improve glycemic control in adults with type 2 diabetes.

Synthesis Analysis

The synthesis of nateglinide involves several steps, beginning with the preparation of trans-4-isopropylcyclohexane carboxylic acid.

  1. Starting Material: The synthesis can start from cumic acid, which undergoes hydrogenation in acetic acid under high pressure (approximately 5 kg/cm²) using an Adams catalyst (platinum oxide) to yield a mixture of cis and trans isomers of isopropyl cyclohexyl carboxylic acid.
  2. Formation of Acid Chloride: The carboxylic acid is then converted into its acid chloride using thionyl chloride.
  3. Reaction with D-Phenylalanine: The acid chloride reacts with D-phenylalanine in a mixed solvent (typically a ketone and water) in the presence of an alkali (sodium hydroxide) to form nateglinide.
  4. Purification: The crude product can be purified through recrystallization or chromatography techniques. Notably, methods such as slurry crystallization have been employed to enhance purity and yield .
Molecular Structure Analysis

Nateglinide has the molecular formula C17H22N2O3C_{17}H_{22}N_{2}O_{3} and a molecular weight of approximately 302.37 g/mol. The structure features a cyclohexane ring substituted with an isopropyl group and a carbonyl group attached to D-phenylalanine.

  • Key Structural Features:
    • The compound exhibits chirality due to the presence of the D-phenylalanine moiety.
    • Nateglinide's crystal structure can vary; polymorphic forms have been identified, affecting its solubility and bioavailability.
Chemical Reactions Analysis

Nateglinide participates in various chemical reactions primarily related to its synthesis and degradation:

  • Hydrolysis Reactions: In acidic or basic conditions, nateglinide can hydrolyze to form its constituent amino acids.
  • Formation of Derivatives: Nateglinide can react with various reagents to form derivatives for research purposes, including complexes with metal ions like iron(III) for analytical studies .
Mechanism of Action

Nateglinide's mechanism of action involves:

  1. Insulin Secretion Stimulation: It binds to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels which promotes insulin secretion.
  2. Rapid Onset and Short Duration: Nateglinide acts quickly (within 30 minutes) after ingestion and has a short duration of action (approximately 2-4 hours), making it effective for controlling postprandial blood glucose spikes.
Physical and Chemical Properties Analysis
  • Physical Properties:
    • Appearance: White crystalline solid.
    • Melting Point: Approximately 127–130 °C.
  • Chemical Properties:
    • Solubility: Soluble in organic solvents such as methanol and acetone but poorly soluble in water.
    • Stability: Stable under standard storage conditions but sensitive to light and moisture.
Applications

Nateglinide is primarily used in clinical settings for:

  • Diabetes Management: It is prescribed for patients with type 2 diabetes who require additional glycemic control alongside diet and exercise.
  • Research Applications: Studies have explored nateglinide's potential in combination therapies with other antidiabetic agents and its effects on insulin sensitivity .
Introduction to Nateglinide

Historical Development and Discovery of Nateglinide

Nateglinide emerged from systematic research into amino acid derivatives with insulinotropic activity conducted by Ajinomoto Company in Japan during the 1980s-1990s. Researchers sought compounds that could rapidly stimulate insulin secretion specifically in response to meals, thereby minimizing interprandial hyperinsulinemia. The discovery originated from structure-activity relationship studies of D-phenylalanine derivatives, where modifications to the N-acyl moiety yielded compounds with enhanced binding kinetics to pancreatic β-cell receptors. Preclinical investigations demonstrated that the trans-4-isopropylcyclohexylcarbonyl derivative (later designated nateglinide) possessed optimal β-cell specificity and rapid reversibility of action [9].

Table 1: Key Milestones in Nateglinide Development

YearDevelopment PhaseSignificance
1980sDiscovery program initiationSystematic screening of phenylalanine derivatives
1992Identification of A-4166 lead compoundProof-of-concept for rapid insulin secretion
1999Completion of Phase III clinical trialsConfirmation of efficacy in type 2 diabetes
2000FDA approval (Trade name Starlix®)Market authorization in United States
2001European Commission approvalExpansion to global markets

The compound received approval from the United States Food and Drug Administration in 2000 for the treatment of type 2 diabetes mellitus, representing the first phenylalanine derivative approved as an insulin secretagogue. Clinical development was accelerated based on its novel mechanism targeting postprandial hyperglycemia—a previously underexplored aspect of glycemic control. Development occurred concurrently with increasing recognition of postprandial glucose excursions as independent risk factors for diabetic complications, positioning nateglinide as a mechanistically tailored therapeutic option [2] [5].

Classification within the Meglitinide Class of Insulin Secretagogues

Nateglinide belongs to the meglitinide class of insulin secretagogues, characterized by rapid onset and short duration of action. This classification derives from the chemical structure of the prototypical compound meglitinide (the non-sulfonylurea moiety of glyburide), though nateglinide represents a distinct structural subclass:

  • Meglitinide analogs: Repaglinide (benzolic acid derivative)
  • Phenylalanine analogs: Nateglinide (D-phenylalanine derivative)

Table 2: Classification of Rapid-Acting Insulin Secretagogues

Chemical ClassPrototype AgentStructural FeaturesReceptor Binding Kinetics
SulfonylureasGlibenclamideSulfonylurea + aromatic ringsHigh affinity, slow dissociation
MeglitinidesRepaglinideBenzoic acid derivativeModerate affinity, moderate dissociation
Phenylalanine DerivativesNateglinideD-phenylalanine backboneLow affinity, rapid dissociation

The meglitinide class functions as insulinotropic agents that bind to sulfonylurea receptors (SUR1) on pancreatic β-cell membranes. Unlike sulfonylureas, meglitinides exhibit rapid association and dissociation kinetics with their molecular target, resulting in a transient insulin secretory response that mimics physiological postprandial insulin release. This pharmacological profile makes them particularly suitable for controlling postprandial hyperglycemia when administered before meals [4] [7] [9].

Nateglinide and repaglinide share core therapeutic applications but demonstrate distinct molecular interactions with the sulfonylurea receptor complex. While both stimulate insulin secretion through KATP channel closure, their binding kinetics, glucose-dependency, and effects on insulin secretion patterns differ significantly, reflecting fundamental differences at the molecular level despite their shared therapeutic classification [1] [9].

Structural Differentiation from Sulfonylureas and Repaglinide

Nateglinide possesses a distinct chemical structure that underlies its unique pharmacological profile: (2R)-2-({[trans-4-(1-methylethyl)cyclohexyl]carbonyl}amino)-3-phenylpropanoic acid. This configuration yields several differentiating features:

  • Backbone structure: Unlike sulfonylureas (which contain the sulfonylurea moiety) or repaglinide (a benzoic acid derivative), nateglinide is derived from D-phenylalanine. The presence of the chiral phenylalanine backbone contributes to its specific binding properties and rapid membrane transit [2] [9].
  • Stereochemistry: The R-configuration at the chiral center is essential for biological activity, with the S-enantiomer demonstrating significantly reduced insulinotropic effects. This stereospecificity influences binding orientation within the SUR1 binding pocket [9].
  • Isopropylcyclohexyl group: The lipophilic trans-4-isopropylcyclohexylcarbonyl moiety attached to the amino group enhances membrane permeability while facilitating rapid dissociation from the receptor [5] [9].

Structural differences manifest in distinct receptor binding characteristics. Radioligand binding studies using mutated sulfonylurea receptors demonstrate that nateglinide shares a binding site with sulfonylureas but not with repaglinide. Specifically, the S1237Y mutation in SUR1 abolishes tolbutamide and nateglinide binding but does not affect repaglinide binding. This indicates that while nateglinide and sulfonylureas share a common interaction point on SUR1, repaglinide binds to a distinct site [1].

Table 3: Structural and Binding Characteristics Comparison

PropertyNateglinideRepaglinideSulfonylureas
Core StructureD-phenylalanine derivativeBenzoic acid derivativeSulfonylurea moiety
Molecular Weight317.43 g/mol452.59 g/molVariable (e.g., glibenclamide 494.0 g/mol)
SUR1 Binding SiteS1237Y-sensitive siteS1237Y-insensitive siteS1237Y-sensitive site
Binding Affinity (IC₅₀)800 nmol/L (whole-cell Kir6.2/SUR1 currents)21 nmol/L (whole-cell Kir6.2/SUR1 currents)Variable (e.g., tolbutamide ~26 μmol/L)
Dissociation Half-life~2 seconds~3 minutes>30 minutes

The structural differences translate to markedly different binding kinetics. Nateglinide exhibits an exceptionally rapid receptor dissociation rate (t₁/₂ ≈ 2 seconds) compared to repaglinide (t₁/₂ ≈ 3 minutes) and sulfonylureas (t₁/₂ > 30 minutes). This "fast-on/fast-off" binding behavior underlies its selective enhancement of first-phase insulin secretion without causing prolonged insulin elevation, thereby reducing postprandial glucose spikes while minimizing hypoglycemia risk [1] [9].

The pharmacodynamic implications of these molecular differences are profound. Nateglinide demonstrates glucose-dependent insulin secretion, with significantly enhanced potency at elevated glucose concentrations (16-fold increase when glucose rises from 3 mmol/L to 16 mmol/L). This contrasts with repaglinide (4-fold increase) and sulfonylureas (reduced potency at higher glucose concentrations), positioning nateglinide as the most glucose-sensitive insulin secretagogue [4] [9].

Properties

CAS Number

105816-06-6

Product Name

Nateglinide

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Solubility

Practically insoluble

Synonyms

A 4166
A-4166
A4166
AY 4166
AY-4166
AY4166
DJN 608
Fastic
N-((4-isopropylcyclohexyl)carbonyl)phenylalanine
nate-glinide
nateglinide
nateglinide, (cis,D-Phe)-isomer
nateglinide, (D-Phe)-isomer
senaglinide
Starlix
Starsis

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.